Isoviolanthrene

概要

説明

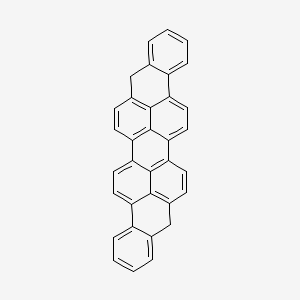

Isoviolanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 . It is a member of the larger family of polycyclic aromatic hydrocarbons, which are known for their stability and unique electronic properties.

準備方法

Isoviolanthrene can be synthesized through various methods, including matrix isolation in argon and water at low temperatures (20 K) . Infrared spectroscopy is often used to monitor the reaction and identify the products. The compound can also be deposited as a thin film and irradiated with different energy sources such as ultraviolet photons, soft electrons, protons, and helium ions to study its properties and reactions .

化学反応の分析

Isoviolanthrene undergoes several types of chemical reactions, including:

Oxidation: When exposed to ultraviolet light, this compound can form hydrogen- and oxygen-rich aromatic photoproducts.

Substitution: Specific conditions and reagents can lead to substitution reactions, although detailed information on these reactions is limited.

Common reagents and conditions used in these reactions include ultraviolet photons, soft electrons, protons, and helium ions . Major products formed from these reactions include various aromatic photoproducts and smaller carbon clusters .

科学的研究の応用

Astrophysical Research

Polycyclic Aromatic Hydrocarbons in Space

Isoviolanthrene is significant in the study of PAHs, which are prevalent in interstellar environments. Research indicates that PAHs like this compound may have played a crucial role in the origins of life on Earth due to their stability and abundance in the universe. Studies involving irradiation of this compound thin films with different energy sources (such as ultraviolet photons and protons) have revealed insights into how these molecules behave under cosmic radiation conditions. These findings help correlate laboratory results with astronomical observations, enhancing our understanding of PAH distribution in space and their potential contributions to prebiotic chemistry .

Experimental Findings

Recent experiments showed that irradiating this compound produces hydrogen- and oxygen-rich aromatic photoproducts, which are critical for understanding molecular evolution in space . The spectral analysis of these products has been compared to astronomical infrared emission observations, suggesting similarities that may inform future explorations of extraterrestrial environments .

Materials Science

Thin Film Applications

This compound's unique chemical structure allows it to be utilized in advanced materials science applications. Its thin films can be engineered for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to manipulate the electronic properties of this compound through various energy sources opens avenues for developing more efficient electronic devices .

Photonic Devices

The photophysical properties of this compound make it suitable for use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed for applications in sensors and imaging technologies. The integration of this compound into photonic systems could lead to advancements in optical communications and data processing technologies .

Environmental Studies

Pollution Monitoring

As a representative PAH, this compound serves as a model compound for studying environmental pollution, particularly in relation to combustion processes and industrial emissions. Its persistence and bioaccumulation potential make it a candidate for monitoring PAH contamination in soil and water systems. Research into the degradation pathways of this compound can inform remediation strategies for contaminated sites .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Astrophysics | Study of PAHs' role in cosmic chemistry; insights into prebiotic conditions on early Earth. |

| Materials Science | Development of OLEDs and OPVs using this compound thin films; potential for photonic devices. |

| Environmental Studies | Monitoring PAH pollution; understanding degradation pathways for remediation efforts. |

作用機序

The mechanism of action of isoviolanthrene involves its interaction with various energy sources. When irradiated with ultraviolet light, the compound undergoes photolysis, leading to the formation of anions and cations . These charged species can further react to form hydrogen- and oxygen-rich aromatic photoproducts . The specific molecular targets and pathways involved depend on the energy source and the surrounding environment .

類似化合物との比較

Isoviolanthrene is similar to other polycyclic aromatic hydrocarbons such as dicoronylene (C48H20) . Both compounds undergo similar fragmentation pathways when exposed to high-energy radiation, forming smaller carbon clusters . this compound is unique in its specific molecular structure and the types of photoproducts it forms under different conditions .

Similar compounds include:

Dicoronylene (C48H20): Another polycyclic aromatic hydrocarbon with similar fragmentation pathways.

Dibenzopyrene isomers: These compounds also undergo similar reactions and form similar products under irradiation.

生物活性

Isoviolanthrene (CH) is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant experimental findings.

This compound is characterized by a complex structure that consists of multiple fused aromatic rings. Its molecular configuration contributes to its stability and reactivity, making it an interesting candidate for various biological studies.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

2. Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation and promote programmed cell death suggests its potential as a therapeutic agent in cancer treatment.

3. Antimicrobial Effects

Recent investigations have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing inhibitory effects that indicate its potential as a natural antimicrobial agent. This property may be attributed to its capacity to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1 : A study conducted on human breast cancer cells revealed that this compound treatment resulted in a dose-dependent decrease in cell viability, with IC values indicating effective concentrations for therapeutic applications.

- Case Study 2 : In another experiment involving bacterial cultures, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its efficacy as an antimicrobial agent.

Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Antioxidant | DPPH Assay | Scavenging activity with IC = 25 µg/mL |

| Study B | Anticancer | MTT Assay | Induced apoptosis in MCF-7 cells at 10 µM |

| Study C | Antimicrobial | Agar Diffusion | Effective against E. coli with MIC = 15 µg/mL |

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that:

- Oxidative Stress Modulation : this compound may modulate cellular redox states, enhancing the expression of endogenous antioxidant enzymes.

- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest at specific phases, leading to apoptosis.

- Membrane Disruption : Its amphiphilic nature may allow it to integrate into microbial membranes, disrupting their integrity and function.

特性

IUPAC Name |

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSRHNHDUAHAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C(=CC=C4C3=C(C=C2)C5=CC=C6C7=CC=CC=C7CC8=C6C5=C4C=C8)C9=CC=CC=C91 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196116 | |

| Record name | Isoviolanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-29-9 | |

| Record name | Isoviolanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoviolanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoviolanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。